Methyl 2-bromopentanoate Methyl 2-bromopentanoate
Brand Name: Vulcanchem
CAS No.: 114438-78-7
VCID: VC21288462
InChI: InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3
SMILES: CCCC(C(=O)OC)Br
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Methyl 2-bromopentanoate

CAS No.: 114438-78-7

Cat. No.: VC21288462

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromopentanoate - 114438-78-7

Specification

CAS No. 114438-78-7
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name methyl 2-bromopentanoate
Standard InChI InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3
Standard InChI Key MGMWQSVSOGNGPL-UHFFFAOYSA-N
SMILES CCCC(C(=O)OC)Br
Canonical SMILES CCCC(C(=O)OC)Br

Introduction

Identification and Basic Information

Methyl 2-bromopentanoate is an organobromine ester with the molecular formula C₆H₁₁BrO₂. This compound is known by several synonyms including methyl 2-bromovalerate, methyl α-bromopentanoate, and pentanoic acid, 2-bromo-, methyl ester. Interestingly, two CAS numbers are associated with this compound: 19129-92-1 and 114438-78-7 . The compound has a molecular weight of 195.05 g/mol, making it a relatively small molecule that can readily participate in various chemical reactions .

The structure of Methyl 2-bromopentanoate features a pentanoate backbone with a bromine substituent at the alpha position (carbon-2) and a methyl ester group at the terminal carboxylate. This specific arrangement of functional groups contributes to its unique chemical reactivity and makes it valuable in organic synthesis. The compound's IUPAC name is methyl 2-bromopentanoate, and it has the InChI Key MGMWQSVSOGNGPL-UHFFFAOYSA-N .

Key Identifiers

ParameterValue
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol
Primary CAS Number19129-92-1
Alternative CAS Number114438-78-7
IUPAC NameMethyl 2-bromopentanoate
InChI KeyMGMWQSVSOGNGPL-UHFFFAOYSA-N
SMILESCCCC(C(=O)OC)Br

Physical Properties

Methyl 2-bromopentanoate typically appears as a colorless to pale yellow liquid with a sharp, penetrating odor. The compound exhibits specific physical characteristics that influence its handling, storage, and applications in various industries.

The physical state of Methyl 2-bromopentanoate at room temperature is liquid, with a density greater than water at approximately 1.38 g/mL . Various sources report slightly different boiling points, with values ranging from 177-178°C to 210-211°C, which may be attributed to differences in measurement conditions or sample purity .

The compound demonstrates stability under various conditions, capable of withstanding high temperatures and pressure without significant degradation, which contributes to its utility in chemical processing . This stability, combined with its reactivity profile, makes Methyl 2-bromopentanoate a versatile reagent in chemical synthesis.

PropertyValueReference
Physical StateColorless to pale yellow liquid
OdorSharp, penetrating
Density~1.38 g/mL
Boiling Point177-178°C or 210-211°C (reported ranges)
SolubilitySoluble in organic solvents (ethanol, ether, benzene, chloroform); Insoluble in water
StabilityStable at high temperatures and pressure

Chemical Structure and Reactivity

Methyl 2-bromopentanoate is structurally characterized by a pentanoate backbone substituted with a bromine atom at the second carbon (alpha position) and a methyl ester group at the terminal carboxylate. This arrangement of functional groups confers specific reactivity patterns that are valuable in synthetic organic chemistry.

Reactivity Profile

The reactivity of Methyl 2-bromopentanoate is dominated by the presence of the bromine atom at the alpha position, which serves as an excellent leaving group in nucleophilic substitution reactions. The compound primarily exhibits its reactivity as an electrophile, making it particularly useful in synthetic organic chemistry.

The main reaction pathways for Methyl 2-bromopentanoate include:

  • Nucleophilic Substitution (SN2): The bromine atom can be displaced by various nucleophiles such as amines, thiols, and alkoxides, resulting in the formation of substituted pentanoates. These reactions typically proceed with inversion of configuration at the alpha carbon.

  • Elimination Reactions: Under strong basic conditions, Methyl 2-bromopentanoate can undergo dehydrohalogenation to form alkenes. The elimination generally follows an E2 mechanism, with the base abstracting a β-hydrogen atom that is anti-periplanar to the bromine atom.

  • Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (2-bromopentanoic acid) or carboxylate salt, respectively, along with methanol.

  • Cross-Coupling Reactions: The compound can participate in transition-metal-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Comparison of Reactivity with Similar Compounds

The reactivity of Methyl 2-bromopentanoate can be compared with structurally similar compounds to highlight its unique characteristics:

CompoundReactivity with OH⁻ (SN2)Predominant PathwayIndustrial Use
Methyl 2-bromopentanoateHigh (k = 0.45 M⁻¹s⁻¹)Substitution > EliminationDrug intermediates
Methyl 4-bromopentanoateModerate (k = 0.18 M⁻¹s⁻¹)Elimination > SubstitutionPlasticizers
Ethyl 2-bromobutyrateLow (k = 0.07 M⁻¹s⁻¹)EliminationFragrance synthesis

Rate constants (k) derived from pseudo-first-order kinetics in ethanol/water (1:1) at 25°C.

This comparison demonstrates that Methyl 2-bromopentanoate exhibits higher reactivity in nucleophilic substitution reactions compared to related compounds, making it particularly valuable for selective synthetic transformations.

Synthesis Methods

Multiple synthetic routes exist for the production of Methyl 2-bromopentanoate, catering to both laboratory-scale preparation and industrial manufacturing requirements.

Laboratory Synthesis

The most common laboratory synthesis methods for Methyl 2-bromopentanoate include:

  • Esterification of 2-bromopentanoic acid: This approach involves the reaction of 2-bromopentanoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is usually conducted under reflux conditions to drive it to completion.

  • Bromination of methyl pentanoate: This method involves the bromination of methyl pentanoate at the alpha position using bromine or a brominating agent, often in the presence of a catalyst. The reaction can be conducted under thermal or photochemical conditions to facilitate the radical substitution at the alpha carbon.

  • Radical benzylic bromination: For structural analogs and precursors, radical benzylic bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as the initiator under standard thermal conditions has been reported .

Industrial Production

In industrial settings, the production of Methyl 2-bromopentanoate often involves larger-scale adaptations of laboratory methods, with considerations for efficiency, safety, and cost-effectiveness:

  • Bromination-esterification sequence: This involves the bromination of pentanoic acid followed by esterification with methanol. The bromination step can be carried out using bromine or hydrobromic acid in the presence of a catalyst, while the esterification step follows similar principles as the laboratory method but is scaled up for larger production volumes.

  • Continuous flow processes: Modern industrial syntheses may employ continuous flow chemistry to improve efficiency and safety, particularly when handling reactive intermediates and brominating agents .

The selection of the synthesis method depends on factors such as available starting materials, scale of production, desired purity, and economic considerations.

Applications

Methyl 2-bromopentanoate demonstrates remarkable versatility across multiple industries, serving as a key intermediate in various chemical processes.

Pharmaceutical Industry

Research Findings and Biological Activity

Recent research has expanded our understanding of Methyl 2-bromopentanoate's potential applications, particularly in the context of biological systems and advanced synthetic methodologies.

Biological Studies

Studies investigating the biological activity of Methyl 2-bromopentanoate have revealed several interesting findings:

  • Cytotoxic Effects: Research suggests that Methyl 2-bromopentanoate and its derivatives may exhibit cytotoxicity against specific cancer cell lines, indicating potential applications in oncology research.

  • Mechanism of Biological Activity: The compound primarily exerts its biological effects through its reactivity as an electrophile. It can undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins, potentially modifying their structure and function.

  • Enzyme-Catalyzed Reactions: Methyl 2-bromopentanoate has been used as a probe in biological studies to investigate enzyme-catalyzed reactions involving ester and bromine functional groups, providing insights into metabolic pathways and biochemical processes.

Advanced Synthetic Applications

Recent research has highlighted advanced synthetic applications of Methyl 2-bromopentanoate:

  • Site-Specific Hapten Synthesis: The compound has been employed in the synthesis of site-heterologous haptens for high-affinity antibody production, demonstrating its utility in immunochemical research .

  • Cross-Coupling Methodologies: Research has explored the use of Methyl 2-bromopentanoate in various cross-coupling reactions, expanding the toolkit for carbon-carbon bond formation in complex molecule synthesis.

  • Stereoselective Transformations: Studies have focused on the stereoselective transformation of Methyl 2-bromopentanoate, leveraging its stereochemical properties for the synthesis of enantiomerically enriched compounds .

Comparison with Structurally Related Compounds

To better understand Methyl 2-bromopentanoate's properties in context, researchers have conducted comparative studies with structurally similar compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary Applications
Methyl 2-bromopentanoateC₆H₁₁BrO₂195.05Bromine at C2, methyl ester at C1Pharmaceutical intermediates, organic synthesis
Methyl 2-methylpentanoateC₇H₁₄O₂130.18Methyl group at C2, methyl ester at C1Flavoring agents, fragrance components
Methyl butanoateC₅H₁₀O₂102.13Straight-chain butanoate esterFood additives, flavoring agents
Methyl 2-bromoacetateC₃H₅BrO₂152.98Two-carbon chain with bromine at C2Alkylating agent, chemical modification of histidine
Methyl 4-bromopentanoateC₆H₁₁BrO₂195.05Bromine at C4, methyl ester at C1Polymer additives, chemical synthesis

This comparison reveals that while Methyl 2-bromopentanoate shares the same molecular formula and weight with Methyl 4-bromopentanoate, the position of the bromine atom significantly affects their reactivity profiles and applications. The presence of bromine at the alpha position (C2) in Methyl 2-bromopentanoate enhances its reactivity in nucleophilic substitution reactions compared to its 4-bromo isomer.

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